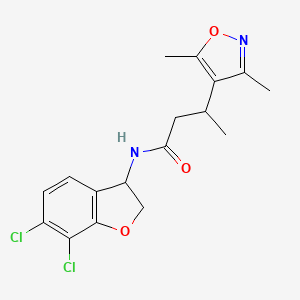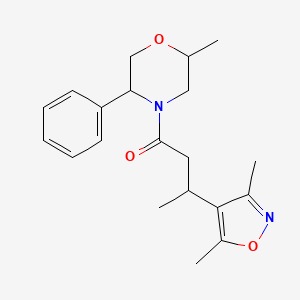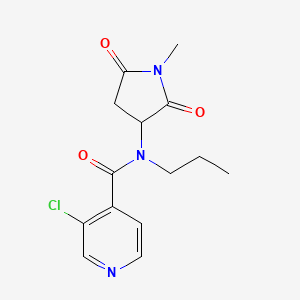![molecular formula C17H18N4O3 B7051354 N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide](/img/structure/B7051354.png)
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a phthalimide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Alkylation: The phthalimide intermediate is then alkylated using a suitable alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker.
Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring through the reaction of the alkylated phthalimide with hydrazine and an appropriate ketone or aldehyde.
Amidation: Finally, the compound is completed by amidation, where the pyrazole intermediate is reacted with N-methyl-3-chloropropanamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-2-pyrazol-1-ylpropanamide
- N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-4-pyrazol-1-ylpropanamide
- N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylbutanamide
Uniqueness
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a phthalimide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-methyl-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-19(15(22)7-10-20-9-4-8-18-20)11-12-21-16(23)13-5-2-3-6-14(13)17(21)24/h2-6,8-9H,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXCZJGQSSZHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7051275.png)
![1-[2-(6-methyl-1H-indol-3-yl)ethyl]-3-(pyridin-4-ylmethyl)urea](/img/structure/B7051278.png)


![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051318.png)

![N-(2,2-difluoroethyl)-5-ethyl-1,3-dimethyl-2,4-dioxo-N-propan-2-ylpyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7051329.png)
![1-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B7051340.png)
![N-[1-(3,4-dichlorophenyl)butyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7051343.png)
![2-hydroxy-2-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7051346.png)
![[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone](/img/structure/B7051358.png)
![N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(3-oxo-1H-isoindol-2-yl)acetamide](/img/structure/B7051362.png)
![N-(4-propan-2-ylphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051382.png)
![1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7051385.png)
